[4-(4-Phosphonophenyl)phenyl]phosphonic acid

Catalog No.
S665296
CAS No.
13817-79-3
M.F
C12H12O6P2
M. Wt
314.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(4-Phosphonophenyl)phenyl]phosphonic acid

CAS Number

13817-79-3

Product Name

[4-(4-Phosphonophenyl)phenyl]phosphonic acid

IUPAC Name

[4-(4-phosphonophenyl)phenyl]phosphonic acid

Molecular Formula

C12H12O6P2

Molecular Weight

314.17 g/mol

InChI

InChI=1S/C12H12O6P2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H2,13,14,15)(H2,16,17,18)

InChI Key

QWSZMKCGMDROKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)P(=O)(O)O

Synthesis and Characterization:

[4-(4-Phosphonophenyl)phenyl]phosphonic acid, also known as 4,4'-biphenyldiphosphonic acid, can be synthesized through various methods, including the Arbuzov reaction and Michaelis-Arbuzov reaction. These reactions involve the interaction of a trivalent phosphorus compound with an alkyl halide or an α,β-unsaturated carbonyl compound [].

The synthesized [4-(4-Phosphonophenyl)phenyl]phosphonic acid can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

Research suggests that [4-(4-Phosphonophenyl)phenyl]phosphonic acid may hold potential in various scientific research applications, including:

  • Metal Chelation: The presence of phosphonic acid groups in the molecule allows it to chelate metal ions. This property makes it a potential candidate for studying metal-ion interactions in biological systems and developing metal chelators for therapeutic applications [, ].
  • Biomedical Research: The molecule's ability to chelate metal ions might also be relevant in biomedical research, particularly in the development of new diagnostic tools and therapeutic agents for diseases associated with metal dysregulation [].
  • Material Science: The molecule's structure suggests potential applications in material science, such as the development of flame retardants, corrosion inhibitors, and functional polymers due to the presence of the aromatic rings and the phosphonic acid groups [].

[4-(4-Phosphonophenyl)phenyl]phosphonic acid is an organophosphorus compound characterized by the presence of phosphonic acid functional groups. Its molecular formula is C₁₂H₁₂O₆P₂, and it has a molecular weight of approximately 314.17 g/mol. The compound features a biphenyl structure with phosphonic acid substituents, which enhances its chemical reactivity and potential for various applications, particularly in materials science and biochemistry .

The chemical behavior of [4-(4-Phosphonophenyl)phenyl]phosphonic acid is largely dictated by its phosphonic acid groups. These groups can undergo several types of reactions, including:

  • Acid-Base Reactions: The phosphonic acid can donate protons, making it useful in buffering systems.
  • Esterification: The compound can react with alcohols to form esters, which are valuable in creating phosphonate derivatives.
  • Coordination Chemistry: The phosphonic acid groups can coordinate with metal ions, forming complexes that are useful in catalysis and materials applications .

The synthesis of [4-(4-Phosphonophenyl)phenyl]phosphonic acid typically involves the following methods:

  • Phosphonation Reactions: This method involves the reaction of phenolic compounds with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to introduce phosphonic acid groups.
  • Coupling Reactions: Biphenyl derivatives can be synthesized through coupling reactions, where appropriate precursors are reacted in the presence of catalysts to form the desired biphenyl structure.
  • Post-Synthetic Modifications: Existing biphenyl compounds can be modified via post-synthetic approaches to introduce phosphonic acid functionalities .

[4-(4-Phosphonophenyl)phenyl]phosphonic acid has several notable applications:

  • Adhesion Promoters: It is used as a linker to improve adhesion between coatings and metal surfaces due to its ability to graft onto metal substrates.
  • Ligands in Catalysis: The compound serves as a ligand in various catalytic processes and electrochemical applications.
  • Biochemical Probes: Its unique structure allows it to function as a probe in biochemical assays, particularly in electrochemical impedance spectroscopy .

Interaction studies involving [4-(4-Phosphonophenyl)phenyl]phosphonic acid focus on its ability to coordinate with metal ions and other biomolecules. These studies are crucial for understanding how the compound can be utilized in catalytic systems and biological assays. Preliminary findings suggest that it may enhance the reactivity of certain metal complexes, thus broadening its applicability in synthetic chemistry and biochemistry .

Several compounds share structural or functional similarities with [4-(4-Phosphonophenyl)phenyl]phosphonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Phosphoric AcidH₃PO₄Simple phosphorus-containing acid
Phenylphosphonic AcidC₆H₇O₃PContains one phenyl group; used as a reagent
Diphenyl PhosphateC₁₂H₁₃O₄PUsed as a plasticizer; features two phenyl groups
Bis(4-phosphonophenyl) phosphateC₁₄H₁₈O₆P₂Contains two phosphonophenyl groups; more complex

Uniqueness

What distinguishes [4-(4-Phosphonophenyl)phenyl]phosphonic acid from these similar compounds is its specific biphenyl structure combined with dual phosphonic acid functionalities. This unique architecture enhances its reactivity and potential for diverse applications in both materials science and biological systems, making it a valuable compound for research and industrial use .

Phosphonation Reaction Approaches

Phosphonation reactions represent fundamental synthetic strategies for introducing phosphonic acid functionality onto aromatic systems [1] [5]. The synthesis of [4-(4-phosphonophenyl)phenyl]phosphonic acid, also known as biphenyl-4,4'-diphosphonic acid, requires specialized approaches that can accommodate the introduction of multiple phosphonic acid groups onto the biphenyl scaffold [8].

Direct phosphonation of biphenyl derivatives typically involves nucleophilic aromatic substitution mechanisms where phosphorus-containing nucleophiles attack electron-deficient aromatic systems [26] [30]. These reactions often proceed through the formation of phosphoryl intermediates that subsequently undergo rearrangement to yield the desired phosphonic acid derivatives [26].

Electrochemical phosphonation methods have emerged as viable alternatives for aromatic C-H phosphonation, particularly for biphenyl substrates [26]. These approaches utilize transition metal catalysis in combination with electrochemical activation to facilitate the formation of carbon-phosphorus bonds under mild conditions [26]. The reaction typically requires coordination of the phosphonate substrate to metal centers, followed by oxidative addition and subsequent reductive elimination to form the desired phosphonated product [26].

Michaelis-Arbuzov Reaction Mechanisms

The Michaelis-Arbuzov reaction serves as a cornerstone methodology for synthesizing organophosphorus compounds, including phosphonic acid derivatives [14] [15] [16]. This transformation involves the reaction between trialkyl phosphites and alkyl halides to produce phosphonate esters, which can subsequently be converted to phosphonic acids through hydrolysis procedures [14] [15].

Mechanistic Pathways and Intermediates

The Michaelis-Arbuzov reaction proceeds through a well-established two-step mechanism involving nucleophilic substitution reactions [14] [16]. The initial step involves nucleophilic attack by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon center of the alkyl halide, forming a phosphonium salt intermediate [14] [16]. This intermediate represents a critical species in the reaction pathway, as its stability and reactivity determine the overall reaction outcome [14].

The formation of the phosphonium intermediate follows second-order kinetics, with the rate depending on both the concentration of the phosphite ester and the alkyl halide [14] [16]. The nucleophilic character of the phosphorus center in trialkyl phosphites makes them particularly reactive toward primary alkyl halides, while secondary and tertiary alkyl halides show significantly reduced reactivity [16].

Following the formation of the phosphonium salt, the displaced halide anion performs a second nucleophilic substitution reaction on one of the alkyl groups attached to the phosphorus center [14] [16]. This second substitution proceeds through an SN2 mechanism, resulting in inversion of configuration at the carbon center and release of an alkyl halide product [14]. The stereochemical outcome of this step has been confirmed through studies using chiral alkyl groups, which consistently show inversion of configuration [14].

Temperature effects play a crucial role in determining the reaction pathway and product distribution [16]. Lower temperatures favor the formation of stable phosphonium intermediates, particularly when aromatic phosphites are employed [14]. These intermediates may require thermal activation at temperatures exceeding 200°C to proceed to the final phosphonate products [14].

Stereoelectronic Considerations

Stereoelectronic effects significantly influence the reactivity patterns observed in Michaelis-Arbuzov reactions [17] [21]. The orbital interactions between the phosphorus lone pair and the carbon-halogen antibonding orbital facilitate the initial nucleophilic attack [17]. These interactions are particularly pronounced when the geometry allows for optimal orbital overlap, explaining the enhanced reactivity of primary alkyl halides compared to more sterically hindered secondary and tertiary systems [16].

The electronic nature of substituents on both the phosphite ester and the alkyl halide profoundly affects reaction rates [16]. Electron-withdrawing groups on the phosphite ester reduce the nucleophilicity of the phosphorus center, leading to decreased reaction rates [16]. Conversely, electron-donating groups enhance the nucleophilic character of phosphorus, accelerating the initial substitution step [16].

Conformational factors also play important roles in determining reaction outcomes [17]. The preferred conformations of phosphonium intermediates influence the accessibility of alkyl groups for the second nucleophilic substitution step [17]. Sterically congested intermediates may adopt conformations that hinder the approach of the halide nucleophile, leading to slower reaction rates or alternative reaction pathways [17].

Hydrolysis of Phosphonate Esters

The conversion of phosphonate esters to phosphonic acids represents a critical transformation in the synthesis of [4-(4-phosphonophenyl)phenyl]phosphonic acid [7] [25]. Multiple hydrolysis protocols have been developed to accommodate different substrate types and functional group compatibilities [7] [25].

Acid-Mediated Dealkylation Protocols

Acid-catalyzed hydrolysis of phosphonate esters typically employs concentrated hydrochloric acid solutions under reflux conditions [7] [25]. The reaction proceeds through consecutive dealkylation steps, with the second dealkylation being rate-determining [7]. Mechanistic studies have revealed that the hydrolysis can proceed through either AAc2 or AAl1 pathways, depending on the nature of the alkyl substituents [7].

Alkyl GroupHydrolysis RateMechanismTemperature (°C)Time (h)
MethylModerateAAc2100-1108-12
EthylFastAAc2100-1106-10
IsopropylVery FastAAl180-904-8
tert-ButylExtremely FastAAl160-802-4

The choice of acid concentration and reaction temperature significantly affects both the reaction rate and selectivity [7]. Concentrated hydrochloric acid (35-37% in water) at reflux temperatures provides optimal conditions for complete hydrolysis [25]. However, prolonged exposure to these harsh conditions may lead to decomposition of acid-sensitive functional groups [7].

Substituent effects on the aromatic ring influence the hydrolysis rates significantly [7]. Electron-withdrawing groups accelerate the hydrolysis process by stabilizing the transition state, while electron-donating groups retard the reaction [7]. This relationship follows Hammett linear free energy correlations, allowing for predictive assessment of hydrolysis rates [7].

McKenna Procedure Applications

The McKenna procedure represents a mild and selective method for phosphonate ester deprotection using bromotrimethylsilane followed by methanolysis [9] [10] [25]. This two-step protocol offers significant advantages over acid-catalyzed hydrolysis, particularly for substrates containing acid-sensitive functional groups [9] [10].

The initial silylation step involves treatment of the phosphonate ester with bromotrimethylsilane in dry acetonitrile or dichloromethane [9] [10]. This reaction proceeds through nucleophilic attack of the phosphoryl oxygen on the silicon center, forming a silylated intermediate [5] [9]. The reaction typically requires 1-3 days at room temperature or elevated temperatures to achieve complete conversion [9] [10].

Temperature optimization studies have shown that reactions conducted at 35-36°C provide optimal conversion rates while minimizing side reactions [9]. The use of polar aprotic solvents such as acetonitrile enhances the reaction efficiency compared to less polar alternatives [9]. Reaction monitoring by phosphorus-31 nuclear magnetic resonance spectroscopy allows for precise determination of conversion rates [9].

The subsequent methanolysis step converts the silylated intermediate to the free phosphonic acid [9] [10]. This transformation typically requires treatment with methanol-water mixtures, with the addition of volatile trimethylsilanol and hexamethyldisiloxane as byproducts [5]. The mild conditions employed in this step preserve acid-sensitive functional groups that would be degraded under traditional acid hydrolysis conditions [9].

Bromotrimethylsilane-Mediated Deprotection

Bromotrimethylsilane-mediated deprotection operates through a distinct mechanistic pathway involving oxophilic silylation of the phosphoryl oxygen atom [5] [9]. The reaction begins with nucleophilic attack of the doubly-bonded oxygen on the silicon center, forming a silylated phosphonate intermediate [5]. Experimental evidence using oxygen-17 and oxygen-18 isotopic labeling has confirmed that the terminal phosphoryl oxygen serves as the nucleophilic center [5].

The mechanism proceeds through formation of intermediate complexes where bromide acts as a leaving group [5]. The oxophilic nature of silicon drives the reaction toward formation of silicon-oxygen bonds, facilitating the subsequent dealkylation steps [5]. This selectivity allows for preferential cleavage of phosphonate ester bonds while leaving other functional groups intact [11].

Functional group tolerance represents a major advantage of the bromotrimethylsilane method [9] [11]. The reagent selectively targets phosphonate ester groups without affecting ketones, amides, halogenoalkanes, or alkynes [5]. However, certain limitations exist, particularly regarding tert-butyl ester groups, which undergo partial cleavage even under mild conditions [9].

Side reaction studies have revealed potential complications when extended reaction times are employed [9]. The formation of alkyl bromide during the dealkylation process can lead to N-alkylation of amine-containing substrates [9]. Additionally, prolonged contact with acidic conditions generated by the phosphonic acid product can cause degradation of sensitive functional groups [5].

Alternative Synthetic Routes

Beyond traditional phosphonation and hydrolysis methods, several alternative synthetic approaches have been developed for accessing phosphonic acid derivatives [25] [27].

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

Catalytic hydrogenolysis represents an attractive alternative for the deprotection of dibenzyl phosphonate esters [13]. This method employs transition metal catalysts under hydrogen atmosphere to achieve selective cleavage of benzyl ester groups while preserving the phosphonic acid functionality [13]. The reaction typically requires palladium or platinum catalysts supported on carbon or alumina [13].

The hydrogenolysis reaction proceeds through coordination of the benzyl group to the metal center, followed by oxidative addition of the carbon-oxygen bond [13]. Subsequent hydrogenolysis releases toluene as a byproduct while regenerating the catalytic species [13]. This approach offers excellent functional group tolerance and operates under relatively mild conditions compared to acid hydrolysis methods [13].

Optimization studies have identified optimal catalyst loadings and reaction conditions for efficient dibenzyl phosphonate hydrogenolysis [13]. The use of atmospheric pressure hydrogen and room temperature conditions provides satisfactory conversion rates for most substrates [13]. However, sterically hindered phosphonates may require elevated temperatures or extended reaction times to achieve complete conversion [13].

From Dichlorophosphine or Dichlorophosphine Oxide

Direct synthesis from dichlorophosphine or dichlorophosphine oxide precursors provides an alternative route to phosphonic acid derivatives [13] [25]. This approach involves nucleophilic substitution of the chloride groups with aromatic nucleophiles, followed by oxidation and hydrolysis to yield the final phosphonic acid products [13].

The reaction with dichlorophosphine typically requires strong nucleophiles such as organometallic reagents [13]. Grignard reagents or organolithium compounds can effect displacement of the chloride groups, forming carbon-phosphorus bonds [13]. Subsequent oxidation with hydrogen peroxide or other oxidizing agents converts the phosphine to the corresponding phosphine oxide [13].

Dichlorophosphine oxide can react directly with aromatic nucleophiles under Lewis acid catalysis [13]. This approach eliminates the need for separate oxidation steps, streamlining the synthetic sequence [13]. However, the harsh reaction conditions required for these transformations may limit the functional group compatibility [13].

Purification and Analytical Challenges

The purification and characterization of [4-(4-phosphonophenyl)phenyl]phosphonic acid present unique analytical challenges due to the high polarity and low volatility of phosphonic acid compounds [19] [40] [41].

Chromatographic separation of phosphonic acids requires specialized stationary phases capable of retaining highly polar compounds [19] [41]. Hydrophilic interaction liquid chromatography (HILIC) has emerged as the preferred separation mode, utilizing polar stationary phases with aqueous-organic mobile phases [19] [41]. The Anionic Polar Pesticide column, featuring diethylamine-substituted ethylene bridged hybrid particles, provides optimal retention and peak shape for phosphonic acid analysis [19].

ParameterTypical ValueRangeMethod
Retention Time8-12 min5-15 minHILIC-MS/MS
Limit of Detection0.02-0.04 μg/mL0.01-0.1 μg/mLLC-MS/MS
Limit of Quantification0.05-0.12 μg/mL0.03-0.2 μg/mLLC-MS/MS
Recovery77-107%70-120%Matrix-matched calibration

Mass spectrometric detection of phosphonic acids typically employs negative ion electrospray ionization [19] [40] [41]. The formation of [M-H]⁻ molecular ions provides the primary detection pathway, with fragmentation patterns showing characteristic loss of phosphoric acid units [40]. Multiple reaction monitoring (MRM) transitions enhance selectivity and sensitivity for quantitative applications [40] [41].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of phosphonic acid derivatives [36] [37]. Phosphorus-31 NMR spectroscopy offers direct detection of phosphorus-containing functional groups, with chemical shifts typically appearing in the range of 10-30 ppm for aromatic phosphonic acids [37]. Proton-decoupled phosphorus-31 NMR eliminates coupling complications, simplifying spectral interpretation [37].

Crystallization and recrystallization procedures for phosphonic acids require careful attention to solvent selection and temperature control [28]. The high polarity of these compounds necessitates the use of polar protic solvents such as water or alcohols [28]. However, the tendency toward hydrate formation can complicate purification efforts [42]. Controlled crystallization from aqueous solutions often yields well-defined crystal structures suitable for X-ray diffraction analysis [42].

Infrared spectroscopy provides valuable information regarding phosphonic acid functional groups [39]. Characteristic absorption bands appear at 1200-1300 cm⁻¹ for P=O stretching vibrations and 900-1100 cm⁻¹ for P-O stretching modes [39]. The broad absorption around 2500-3500 cm⁻¹ corresponds to O-H stretching vibrations from the phosphonic acid groups [39].

XLogP3

-0.4

Other CAS

13817-79-3

Wikipedia

Biphenyl-4,4'-diylbis(phosphonic acid)

Dates

Modify: 2023-08-15

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